c-Ceritinib TFA salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
c-Ceritinib TFA salt is a coupleable ceritinib analog with a linker which also binds multiple other kinases, including FAK1, RSK1/2, ERK1/2, CAMKK2 and FER.
Aplicaciones Científicas De Investigación
Quantitative Analysis in Human Plasma
Ceritinib is a highly selective inhibitor of an important cancer target, anaplastic lymphoma kinase (ALK). A study by Heudi et al. (2014) developed a liquid chromatography tandem mass spectrometry (LC-MS/MS) method for quantifying ceritinib in human plasma. This method is crucial for pharmacokinetic studies and has been validated for specificity, accuracy, precision, and sensitivity.
Pharmacokinetics and Pharmacodynamics in Brain Metastases
In a study by Mehta et al. (2021), ceritinib's pharmacokinetics (PK) and pharmacodynamics (PD) were analyzed in patients with brain metastasis or recurrent glioblastoma. The trial showed that ceritinib is highly bound to plasma proteins and tumor tissues, suggesting its potential application in treating central nervous system malignancies.
Comparative Efficacy in Non-Small-Cell Lung Cancer
A phase 3 trial compared the efficacy and safety of ceritinib to chemotherapy in patients with ALK-rearranged non-small-cell lung cancer. The study by Shaw et al. (2017) found that ceritinib significantly improved median progression-free survival compared to chemotherapy, establishing it as a more efficacious treatment option in this patient population.
Overcoming Crizotinib Resistance
Research by Friboulet et al. (2014) indicated that ceritinib can overcome several crizotinib-resistant mutations in non-small cell lung cancer. This finding is crucial as it offers a treatment alternative for patients who develop resistance to crizotinib.
Impact on Bone Loss
A study by He et al. (2022) demonstrated that ceritinib prevents bone loss by suppressing osteoclast formation through inhibition of Akt and NF-κB signaling. This suggests its potential role in treating bone-related complications in cancer patients.
First-Line Treatment in ALK-Rearranged NSCLC
The efficacy of ceritinib as a first-line treatment was evaluated in a phase 3 study for patients with untreated ALK-rearranged non-small-cell lung cancer. Soria et al. (2017) reported that ceritinib significantly improved progression-free survival versus chemotherapy, highlighting its potential as a first-line therapy.
Propiedades
Nombre del producto |
c-Ceritinib TFA salt |
---|---|
Fórmula molecular |
C33H44ClF3N6O5S |
Peso molecular |
729.26 |
Nombre IUPAC |
2-N-[4-[1-(3-Aminopropyl)piperidin-4-yl]-5-methyl-2-propan-2-yloxyphenyl]-5-chloro-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine TFA salt |
InChI |
InChI=1S/C31H43ClN6O3S.C2HF3O2/c1-20(2)41-28-18-24(23-11-15-38(16-12-23)14-8-13-33)22(5)17-27(28)36-31-34-19-25(32)30(37-31)35-26-9-6-7-10-29(26)42(39,40)21(3)4;3-2(4,5)1(6)7/h6-7,9-10,17-21,23H,8,11-16,33H2,1-5H3,(H2,34,35,36,37);(H,6,7) |
Clave InChI |
FKBMBECSPDIAOT-UHFFFAOYSA-N |
SMILES |
ClC1=CN=C(NC2=C(OC(C)C)C=C(C3CCN(CCCN)CC3)C(C)=C2)N=C1NC4=CC=CC=C4S(=O)(C(C)C)=O.O=C(O)C(F)(F)F |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Coupleable ceritinib; c-Ceritinib TFA salt |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.